2-(Benzyloxy)-6-hydroxybenzoic acid
Overview
Description
2-(Benzyloxy)-6-hydroxybenzoic acid is an organic compound with the molecular formula C14H12O4 It is a derivative of benzoic acid, where a benzyloxy group is attached to the second carbon and a hydroxyl group is attached to the sixth carbon of the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzyloxy)-6-hydroxybenzoic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 2-hydroxybenzoic acid (salicylic acid).
Benzylation: The hydroxyl group at the second position of the benzene ring is protected by benzylation using benzyl bromide in the presence of a base such as sodium hydroxide or potassium carbonate.
Hydrolysis: The benzylated product is then subjected to hydrolysis under acidic conditions to yield this compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or other reduced derivatives.
Substitution: Formation of various substituted benzoic acid derivatives.
Scientific Research Applications
2-(Benzyloxy)-6-hydroxybenzoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Benzyloxy)-6-hydroxybenzoic acid involves its interaction with specific molecular targets. The hydroxyl and benzyloxy groups can form hydrogen bonds and hydrophobic interactions with proteins, enzymes, or receptors, leading to modulation of their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2-Hydroxybenzoic acid (Salicylic acid): Similar structure but lacks the benzyloxy group.
2-(Methoxy)-6-hydroxybenzoic acid: Similar structure with a methoxy group instead of a benzyloxy group.
2-(Benzyloxy)-4-hydroxybenzoic acid: Similar structure with the hydroxyl group at the fourth position instead of the sixth.
Uniqueness: 2-(Benzyloxy)-6-hydroxybenzoic acid is unique due to the presence of both the benzyloxy and hydroxyl groups at specific positions on the benzene ring. This unique arrangement allows for specific interactions and reactivity that are not observed in similar compounds.
Properties
IUPAC Name |
2-hydroxy-6-phenylmethoxybenzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O4/c15-11-7-4-8-12(13(11)14(16)17)18-9-10-5-2-1-3-6-10/h1-8,15H,9H2,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDAGTZXHCWMZEY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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